(S)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride
Overview
Description
(S)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a pyrrolidine ring substituted with a 2-methoxyethoxy group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride typically involves the reaction of (S)-pyrrolidine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring that it meets the required standards for use in various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced using reducing agents such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).
Substitution: The compound can participate in substitution reactions where the 2-methoxyethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Red-Al is a commonly used reducing agent for this compound.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of various biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(2-Methoxyethoxy)pyrrolidine
- (S)-3-(2-Ethoxyethoxy)pyrrolidine
- (S)-3-(2-Methoxyethoxy)piperidine
Uniqueness
(S)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This gives it distinct chemical and physical properties compared to similar compounds, making it particularly useful in certain applications where other compounds may not be as effective.
Biological Activity
(S)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride is a pyrrolidine derivative with potential biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C9H18ClNO2
- CAS Number : 1810074-91-9
- Molecular Weight : 195.7 g/mol
- Appearance : White to off-white crystalline powder
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Pyrrolidine compounds are known for their ability to modulate receptor activities and enzymatic functions, making them versatile scaffolds in drug discovery.
- Receptor Interaction : Pyrrolidine derivatives can act as agonists or antagonists at various receptors, influencing physiological responses.
- Enzyme Inhibition : These compounds may inhibit specific enzymes, altering metabolic pathways and cellular functions.
Biological Activity
Research has demonstrated various biological activities associated with pyrrolidine derivatives, including:
- Antimicrobial Properties : Some studies have indicated that pyrrolidine compounds exhibit antibacterial activity against resistant strains such as Pseudomonas aeruginosa . The mechanism often involves the inhibition of essential bacterial proteins like penicillin-binding proteins (PBPs).
- Cytotoxicity Against Cancer Cells : Certain pyrrolidine derivatives have shown cytotoxic effects in cancer cell lines, indicating potential applications in oncology . For instance, a study reported the evaluation of pyrrolidine compounds against multiple cancer cell lines, highlighting their selective toxicity.
Case Studies and Research Findings
-
Antibacterial Activity :
Compound Target Inhibition (%) at 100 µM Compound A PBP3 60% Compound B PBP3 85% Compound C PBP3 100% - Cytotoxicity in Cancer Research :
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
(S)-3-(2-Methoxyethoxy)pyrrolidine | Antimicrobial, Cytotoxic | Specific stereochemistry enhancing activity |
Pyrrolidine-2,3-dione | Antibacterial | Effective against multidrug-resistant strains |
Other Pyrrolidine Derivatives | Varies (e.g., analgesic, anti-inflammatory) | Structural variations lead to diverse activities |
Properties
IUPAC Name |
(3S)-3-(2-methoxyethoxy)pyrrolidine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-4-5-10-7-2-3-8-6-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUHVDRUKDZVLL-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCNC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@H]1CCNC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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